Ulithiacyclamide F
Description
Contextualizing Marine Natural Products Research and Bioactive Peptides
The marine environment is a vast and largely untapped reservoir of unique chemical entities, many of which possess potent biological activities. ontosight.ai This has led to the burgeoning field of marine natural products chemistry, which focuses on the isolation, structure elucidation, and synthesis of these novel compounds. Among the most promising of these are bioactive peptides, which are short chains of amino acids with diverse and often potent pharmacological properties, including anticancer, antiviral, and antimicrobial effects. ontosight.aimdpi.com These peptides, produced by a wide array of marine organisms such as sponges, tunicates, and cyanobacteria, often feature complex and unusual structures that are not found in terrestrial organisms. mdpi.comresearchgate.net
Historical Overview of Ulithiacyclamide (B1205845) F Discovery and its Analogues
The story of the ulithiacyclamides began in 1980 with the isolation of ulithiacyclamide and ulicyclamide from the marine tunicate Lissoclinum patella. mdpi.comnih.gov These initial discoveries unveiled a new class of cyclic peptides characterized by unique structural features. mdpi.com Subsequently, a number of analogues have been discovered, including Ulithiacyclamide B, E, and G. rsc.org Ulithiacyclamide F, along with its isomer Ulithiacyclamide G, was later isolated and found to be structurally related to Ulithiacyclamide B. mdpi.comrsc.org These compounds differ in the hydrolysis state of their oxazoline (B21484) rings, with this compound containing one oxazoline and one "free" threonine unit. mdpi.com
Classification of this compound as a Cyanobactin and Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP)
This compound is classified as a cyanobactin, a group of cyclic peptides produced by cyanobacteria. mdpi.comnih.gov Cyanobactins are a prominent example of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). nih.govnih.gov This means they are initially synthesized on the ribosome as a linear precursor peptide. nih.gov This precursor then undergoes a series of enzymatic modifications, including heterocyclization of certain amino acids (like cysteine and threonine to form thiazole (B1198619) and oxazoline rings), proteolytic cleavage, and macrocyclization to yield the final, bioactive cyclic peptide. nih.govnih.gov The biosynthetic pathways for cyanobactins, like those for the patellamides and ulithiacyclamides, are encoded by specific gene clusters. nih.govmdpi.com It was later discovered that the symbiotic cyanobacterium Prochloron, found within the tunicate Lissoclinum patella, is the true producer of these compounds. nih.govnih.gov
Structure
2D Structure
Properties
CAS No. |
218916-93-9 |
|---|---|
Molecular Formula |
C35H42N8O7S4 |
Molecular Weight |
815.0 g/mol |
IUPAC Name |
(1S,4R,5S,8R,15S,18S,21R)-8-benzyl-18-[(1S)-1-hydroxyethyl]-4-methyl-21-(2-methylpropyl)-3-oxa-10,23,29,30-tetrathia-7,14,17,20,27,32,33,34-octazapentacyclo[13.12.4.12,5.19,12.122,25]tetratriaconta-2(34),9(33),11,22(32),24-pentaene-6,13,16,19,26-pentone |
InChI |
InChI=1S/C35H42N8O7S4/c1-16(2)10-20-34-40-23(13-51-34)29(46)39-25-15-54-53-14-24(30(47)42-26(17(3)44)31(48)36-20)38-28(45)22-12-52-35(41-22)21(11-19-8-6-5-7-9-19)37-32(49)27-18(4)50-33(25)43-27/h5-9,12-13,16-18,20-21,24-27,44H,10-11,14-15H2,1-4H3,(H,36,48)(H,37,49)(H,38,45)(H,39,46)(H,42,47)/t17-,18+,20+,21+,24+,25+,26-,27-/m0/s1 |
InChI Key |
PWPRWPDNHHLZPB-NYVLYJCUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H]4CSSC[C@H](C(=N2)O1)NC(=O)C5=CSC(=N5)[C@H](NC(=O)[C@@H](NC4=O)[C@H](C)O)CC(C)C)CC6=CC=CC=C6 |
Canonical SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C(NC4=O)C(C)O)CC(C)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
Biosynthetic Pathways and Origin of Ulithiacyclamide F
Elucidation of the Cyanobactin Biosynthetic Pathway
The cyanobactin biosynthetic pathway is a multi-step process that begins with a genetically encoded precursor peptide. This peptide undergoes a series of enzymatic transformations, including heterocyclization, proteolytic cleavage, and macrocyclization, to yield the final cyclic product. researchgate.netnih.gov The genes responsible for this entire process are typically organized into a single biosynthetic gene cluster (BGC), which allows for the coordinated expression of all necessary components. researchgate.net
The journey to Ulithiacyclamide (B1205845) F begins at the ribosome, where a precursor peptide is synthesized. This precursor, encoded by what is known as an 'E' gene within the cyanobactin gene cluster, is the initial template for the final molecule. nih.govresearchgate.net The precursor peptide has a distinct architecture, composed of two primary domains:
N-Terminal Leader Sequence: A conserved region that acts as a recognition signal, guiding the post-translational modification enzymes to the correct substrate. nih.govamazonaws.com This leader sequence is crucial for the initiation of the modification cascade but is not part of the final natural product.
C-Terminal Core Peptide: This hypervariable sequence contains the specific amino acids that will ultimately form the backbone of Ulithiacyclamide F. nih.gov For ulithiacyclamide, the core peptide sequence is Cys-Thr-Leu-Cys-Cys-Thr-Leu-Cys (CTLCCTLC), which is encoded by a variant of the patE gene. researchgate.netnih.gov
The ribosomal synthesis ensures the precise sequence of amino acids in the core peptide, which is the foundation for the subsequent enzymatic modifications that generate the molecule's structural diversity and biological activity.
Following ribosomal synthesis, the precursor peptide is handed off to a series of modifying enzymes that sculpt it into its final form. These post-translational modifications are critical for creating the characteristic features of this compound. nih.govnih.gov
A hallmark of cyanobactins is the presence of five-membered heterocyclic rings, which are formed from cysteine and threonine residues within the core peptide. nih.gov This transformation is catalyzed by a family of enzymes known as cyclodehydratases, which are encoded by 'D' genes in the biosynthetic cluster. researchgate.net
The process involves an ATP-dependent reaction mechanism:
The enzyme activates the amide backbone at the cysteine or threonine residue.
The nucleophilic side chain (sulfur for cysteine, oxygen for threonine) attacks the activated carbonyl group.
A subsequent dehydration reaction results in the formation of a thiazoline or oxazoline (B21484) ring, respectively. researchgate.net
These initial heterocyclic rings can be further oxidized to the more stable aromatic thiazole (B1198619) and oxazole rings, a common feature in mature cyanobactins. researchgate.net The structure of this compound contains these heterocycles, which are crucial for its conformation and bioactivity. rsc.org
| Precursor Amino Acid | Heterocyclic Ring |
| Cysteine | Thiazole/Thiazoline |
| Threonine | Oxazole/Oxazoline |
Once the heterocycles are formed, the precursor peptide undergoes proteolytic processing and cyclization. researchgate.net This crucial step is performed by a dedicated protease, often encoded by an 'A' gene, which possesses dual functionality. researchgate.net
The enzyme first recognizes and binds to a specific site on the N-terminal leader sequence of the modified precursor. amazonaws.com It then performs two key actions:
Proteolytic Cleavage: The leader sequence is cleaved from the modified core peptide.
Macrocyclization: The enzyme catalyzes a head-to-tail amide bond formation, linking the N-terminus and C-terminus of the core peptide to create the final macrocyclic structure. nih.govrsc.org
This macrocyclization is vital for conferring conformational rigidity and stability to the molecule, which is often a prerequisite for biological activity.
While the core biosynthetic pathway accounts for the primary structure of this compound, additional enzymes can introduce further modifications. Oxidation of the initially formed thiazoline and oxazoline rings to their corresponding thiazole and oxazole forms is a common late-stage modification in cyanobactin biosynthesis. researchgate.net
Many cyanobactin gene clusters also contain an 'F' gene, which typically codes for a prenyltransferase responsible for attaching isoprenoid moieties to the peptide. researchgate.net this compound itself is not a prenylated molecule. However, studies on the closely related patellamides have shown that the 'F' gene is essential for production, even though the final product is not prenylated. nih.gov This suggests that the F-gene product may have an alternative, yet critical, function within this specific biosynthetic pathway, possibly related to stabilizing the enzymatic complex or facilitating substrate recognition. nih.gov
The complete set of instructions for producing this compound is encoded in its biosynthetic gene cluster (BGC). For ulithiacyclamides, these genes are part of the well-characterized pat gene cluster, also responsible for producing patellamides and lissoclinamides. researchgate.net This cluster was identified in Prochloron didemni, the cyanobacterial symbiont that lives within the marine ascidian Lissoclinum patella. researchgate.netnih.gov
A typical cyanobactin BGC contains a conserved set of genes:
| Gene | Predicted Function |
|---|---|
| E gene | Encodes the precursor peptide with leader and core sequences. |
| D gene | Encodes the cyclodehydratase for heterocycle formation. |
| A gene | Encodes the protease for leader peptide cleavage and macrocyclization. |
| F/G genes | Often encode enzymes for further modifications like prenylation or oxidation. |
The advent of genome sequencing and bioinformatic tools has revolutionized the discovery of natural products. nih.gov Genome mining allows researchers to scan bacterial genomes for the presence of BGCs similar to known pathways. researchgate.net This approach has been instrumental in identifying new cyanobactins and understanding the widespread distribution and evolutionary diversity of these biosynthetic pathways in cyanobacteria. nih.govfrontiersin.org
Enzymatic Machinery of Post-Translational Modifications
The biosynthesis of this compound is a complex process rooted in a symbiotic relationship between a marine invertebrate and a cyanobacterium. The discovery of this and related compounds has led to significant insights into the production of ribosomally synthesized and post-translationally modified peptides (RiPPs), specifically a class known as cyanobactins.
Isolation from Marine Tunicates (Lissoclinum patella)
Ulithiacyclamides, a family of cyclic peptides, were first discovered and isolated from the marine tunicate Lissoclinum patella. nih.govacs.org This ascidian, found in Indo-Pacific regions, has been a rich source of unique and bioactive secondary metabolites. nih.govsci-hub.box Initial studies focused on extracting and characterizing these compounds directly from the tissues of the tunicate. nih.gov Ulithiacyclamide B, a closely related compound, was among the major cytotoxic metabolites identified from Lissoclinum patella collected in Pohnpei. nih.gov Further investigations of this organism led to the isolation of several other new cyclic peptides, including ulithiacyclamides E, G, and patellamide G. nih.gov These compounds are characterized by the presence of thiazole and oxazoline heterocycles, which are formed through post-translational modifications of precursor peptides.
Identification of Symbiotic Cyanobacteria (Prochloron) as the True Producers
While Lissoclinum patella is the host organism from which ulithiacyclamides are isolated, it is not the true producer of these compounds. researchgate.netresearchgate.net Detailed investigations revealed that the actual biosynthesis is carried out by a symbiotic cyanobacterium, Prochloron sp., which resides within the tissues of the tunicate. researchgate.netresearchgate.net This discovery shifted the focus of biosynthetic studies from the tunicate to its microbial symbiont. It is now understood that Prochloron possesses the necessary genetic machinery to produce these complex peptide natural products. researchgate.net The patellamides, another class of cyclic peptides produced by this system, are known to be synthesized via the cyanobactin pathway, which is encoded by a specific gene cluster in the Prochloron genome. nih.gov This symbiotic relationship highlights a common theme in marine natural products chemistry, where complex molecules isolated from a host organism are often produced by its associated microorganisms.
Biotechnological Approaches for Enhanced this compound Production
The reliance on natural sources for ulithiacyclamides presents challenges for supply and further research. Consequently, biotechnological strategies are being explored to achieve sustainable and scalable production. These methods focus on manipulating the biosynthetic gene clusters responsible for producing cyanobactins.
Heterologous Expression of Cyanobactin Gene Clusters
One of the most promising biotechnological strategies is heterologous expression, which involves transferring the entire biosynthetic gene cluster (BGC) from the native producer (Prochloron) into a more manageable host organism. researchgate.netnih.gov The genes for cyanobactin pathways are often clustered together, which facilitates their transfer and expression in a new host. researchgate.net This technique allows for the production of the desired compound in a controlled fermentation environment, independent of the original symbiotic relationship. mdpi.com
The cyanobactin pathway is particularly well-suited for this approach because its enzymes are known to be tolerant of different substrates, a trait that is beneficial for synthetic biology applications. acs.org The process involves several key steps: identification and cloning of the complete gene cluster, selection of a suitable heterologous host (such as E. coli or Streptomyces), and optimization of expression conditions to maximize yield. researchgate.netmdpi.comchemrxiv.org While initial production levels can be low, yields can often be significantly increased through various optimization strategies. researchgate.net
Pathway Engineering and Rational Design for Diversification
Beyond simply replicating the natural product, biotechnology offers the potential to create novel derivatives of this compound through pathway engineering. proquest.com The enzymes of the cyanobactin pathway, including those responsible for heterocycle formation, macrocyclization, and proteolysis, show a degree of promiscuity, meaning they can accept and process substrates that are slightly different from their native ones. proquest.comnih.gov This flexibility is a key feature that allows for the rational design of new compounds. nih.gov
By modifying the precursor peptide sequence encoded in the gene cluster, researchers can introduce new amino acids that are then incorporated into the final cyclic peptide, leading to structural diversification. acs.orgresearchgate.net This "substrate evolution," where the enzymes remain constant but the precursor peptides are varied, is a natural strategy for generating diversity that can be harnessed in the lab. acs.org Understanding the mechanisms of the biosynthetic enzymes, such as heterocyclases and macrocyclases, allows for targeted modifications to generate "unnatural" natural products with potentially new or improved biological activities. proquest.comnih.gov
Structural Elucidation and Advanced Conformational Analysis of Ulithiacyclamide F
Spectroscopic Methodologies for Structural Assignment
The elucidation of Ulithiacyclamide (B1205845) F's intricate architecture was accomplished through the integrated application of several spectroscopic methods. Each technique offers unique insights, and their combined data allows for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of complex molecules like Ulithiacyclamide F in solution. Through-bond and through-space correlations from various NMR experiments allow for the complete assignment of proton (¹H) and carbon (¹³C) signals and provide critical constraints for conformational modeling.
Table 1: Representative ¹H NMR Data for Bicyclic Peptide Scaffolds Note: This table represents typical chemical shifts for amino acid residues found in similar bicyclic peptide environments. Actual values for this compound would be determined experimentally.
| Proton | Typical Chemical Shift Range (ppm) | Information Provided |
|---|---|---|
| NH | 7.0 - 9.0 | Backbone conformation, hydrogen bonding |
| α-H | 3.5 - 5.0 | Backbone conformation, side-chain orientation |
| β-H | 1.5 - 3.5 | Side-chain conformation, stereochemistry |
| Thiazole-H | 7.0 - 8.5 | Presence and environment of heterocyclic rings |
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. scripps.edu High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.
Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), are used to fragment the molecule in a controlled manner. The resulting fragmentation pattern provides sequence-specific information, confirming the order of amino acids and the connectivity of the structural subunits. nih.gov The presence of the disulfide bridge can also be inferred from the mass spectral data. The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for analyzing complex mixtures and purifying compounds for further structural work. digitellinc.com
Table 2: Key Mass Spectrometry Data for this compound Note: This table illustrates the type of data obtained from mass spectrometric analysis.
| Technique | Data Obtained | Significance |
|---|---|---|
| HR-MS | Exact Mass | Determines elemental composition and molecular formula. |
| MS/MS | Fragment Ions (m/z) | Confirms amino acid sequence and structural motifs. |
For bicyclic peptides like this compound, CD spectra can indicate the presence of ordered secondary structures, such as β-turns or distorted helical elements, which are common in constrained cyclic systems. nih.gov Changes in the CD spectrum upon variation of solvent or temperature can provide information about the conformational stability and flexibility of the molecule. researchgate.net
Stereochemical Aspects and Absolute Configuration of this compound
Determining the absolute configuration of each chiral center within this compound is a critical step in its structural elucidation. sathyabama.ac.in This is typically achieved by a combination of chemical degradation and chiral analysis. The cyclic peptide is hydrolyzed to break the amide bonds, releasing the constituent amino acids.
The resulting amino acid mixture is then analyzed using chiral chromatography (e.g., gas chromatography or HPLC with a chiral stationary phase) or by derivatization with a chiral reagent (e.g., Marfey's reagent) followed by chromatographic analysis. mdpi.com By comparing the retention times of the natural amino acids with those of authentic L- and D-amino acid standards, the absolute stereochemistry of each residue can be definitively assigned. nih.govacs.org
Conformational Dynamics of Bicyclic Peptide Scaffolds in Solution
Bicyclic peptide scaffolds, such as the one found in this compound, are characterized by a high degree of conformational rigidity compared to their linear or even monocyclic counterparts. researchgate.net This pre-organization is a key feature that often contributes to their high binding affinity and selectivity for biological targets. The two cyclic constraints significantly limit the number of accessible conformations the molecule can adopt in solution. nih.gov However, some degree of flexibility may still exist, particularly in the side chains or in less constrained parts of the backbone, which can be crucial for biological function. nih.gov
The transannular disulfide bridge is a pivotal structural element in this compound, playing a crucial role in defining its three-dimensional architecture and dynamics. researchgate.net This covalent linkage acts as a key conformational lock, connecting two non-adjacent cysteine residues and creating the bicyclic system. mdpi.com
This bridge dramatically reduces the conformational freedom of the peptide backbone, forcing it to adopt a more defined and stable structure. nih.govnih.gov The disulfide bond helps to stabilize specific secondary structures, such as β-turns, which might otherwise be transient in a more flexible molecule. nih.gov The length and geometry of the disulfide bond itself impose strict constraints on the global fold of the peptide. ucl.ac.uk This structural stabilization is essential for maintaining the specific three-dimensional arrangement of amino acid side chains required for potent biological activity. researchgate.net
Influence of Heterocyclic Rings (Thiazole and Oxazoline) on Peptide Geometry
The distinctive bicyclic architecture of this compound is significantly influenced by the incorporation of thiazole (B1198619) and oxazoline (B21484) rings within its peptide backbone. These heterocyclic elements are not mere structural components; they actively impose conformational constraints that are crucial in defining the molecule's three-dimensional geometry and, consequently, its biological activity.
The presence of thiazole rings, a common feature in post-translationally modified macrocyclic peptides like cyanobactins, exerts a powerful organizing effect on the local peptide structure. nih.govnih.gov Research based on Density Functional Theory (DFT) and analysis of solid-state crystal structures has shown that amino acid residues containing a thiazole ring tend to favor a unique semi-extended β2 conformation. nih.govnih.gov This preference is primarily stabilized by an intramolecular N-H⋯NTzl hydrogen bond, where the amide proton of the amino acid forms a hydrogen bond with the nitrogen atom of the thiazole ring. nih.gov This interaction restricts the rotational freedom around the peptide backbone, effectively locking it into a more rigid and predictable orientation. nih.gov The sp2-hybridized sulfur atom in the thiazole ring, with its larger size compared to carbon, nitrogen, or oxygen, also introduces unique steric and electronic effects that further guide the peptide's folding. nih.gov
| Heterocyclic Ring Feature | Influence on Peptide Geometry | Primary Stabilizing Factor | Reference |
|---|---|---|---|
| Thiazole Ring | Promotes a semi-extended β2 conformation | Intramolecular N-H⋯NTzl hydrogen bond | nih.govnih.gov |
| Oxazoline Ring | Contributes to overall macrocycle rigidity | Planar ring structure reduces conformational flexibility | nih.govnih.gov |
| General Heterocycle Effect | Reduces flexibility and pre-organizes the structure for binding | Restricted bond rotation and defined stereochemistry | nih.gov |
Comparison with Related Bicyclic and Monocyclic Peptides
The bicyclic nature of this compound places it in a class of molecules with distinct advantages over simpler monocyclic and linear peptides. marquette.edu The comparison between these structural topologies reveals a clear trade-off between flexibility and pre-organization, which has profound implications for biological function.
Monocyclic Peptides: While cyclization of a linear peptide into a monocycle already confers a significant degree of conformational rigidity, a considerable amount of flexibility often remains. nih.gov This can be advantageous for adapting to various binding pockets, but it also comes with a higher entropic penalty upon binding to a target. nih.gov
Bicyclic Peptides: this compound, as a bicyclic peptide, represents a more advanced level of conformational constraint. marquette.eduresearchgate.net The presence of two interlocking macrocyclic rings dramatically reduces the number of accessible conformations. frontiersin.org This enhanced rigidity offers several key benefits:
Higher Target Affinity and Selectivity: By locking the peptide into a bioactive conformation that closely matches the target's binding site, the entropic cost of binding is minimized, often leading to higher affinity. marquette.eduresearchgate.net The well-defined shape also reduces the likelihood of off-target binding, thereby increasing selectivity.
Improved Metabolic Stability: The constrained structure of bicyclic peptides makes them less susceptible to enzymatic degradation by proteases compared to more flexible monocyclic or linear counterparts. nih.govresearchgate.net
Enhanced Membrane Permeability: The rigid structure can facilitate the formation of intramolecular hydrogen bonds, which shield the polar amide groups of the peptide backbone. researchgate.net This process reduces the number of hydrogen bond donors available to interact with solvent, making the molecule more lipophilic and potentially improving its ability to permeate cell membranes. marquette.eduresearchgate.net
In essence, the evolution from linear to monocyclic to bicyclic structures like this compound is a progression towards greater structural definition. While linear peptides possess maximum flexibility, and monocyclic peptides offer a balance, bicyclic peptides provide a highly pre-organized and stable scaffold, making them powerful modalities for engaging challenging biological targets. frontiersin.orgrsc.org
| Property | Monocyclic Peptides | Bicyclic Peptides (e.g., this compound) | Reference |
|---|---|---|---|
| Conformational Rigidity | Moderate; some flexibility remains | High; significantly constrained conformation | marquette.eduresearchgate.netfrontiersin.org |
| Target Binding Affinity | Variable to Good | Generally Higher due to lower entropic penalty | nih.govresearchgate.net |
| Target Selectivity | Good | Often Higher due to well-defined shape | marquette.eduresearchgate.net |
| Metabolic Stability | Improved over linear peptides | Generally Higher due to resistance to proteolysis | nih.govresearchgate.net |
| Membrane Permeability | Variable | Potentially improved due to intramolecular H-bonding | marquette.eduresearchgate.net |
Synthetic Methodologies for Ulithiacyclamide F and Analogues
Total Synthesis Strategies towards Ulithiacyclamide (B1205845) F and its Core Structure
The total synthesis of ulithiacyclamides and related patellamides has been a significant focus of synthetic organic chemistry, providing a platform to develop and showcase novel synthetic methodologies. A key early total synthesis of the parent ulithiacyclamide highlighted two distinct strategies for constructing the macrocyclic core. The first approach involved the cyclodimerization of a linear tetrapeptide precursor. An alternative, more linear strategy pursued a double cyclization of a linear octapeptide to form the final cyclic product. These foundational studies paved the way for more refined strategies targeting specific analogues.
A convergent approach is often favored, where key heterocyclic building blocks are synthesized separately and then coupled to form a linear peptide precursor, which is subsequently cyclized. For instance, in the synthesis of related thiazole-containing cyclic peptides, two different thiazole-containing fragments can be prepared and then joined together before the final macrocyclization step.
Challenges in Macrocyclization and Heterocycle Formation
The synthesis of Ulithiacyclamide F is fraught with challenges, primarily centered around two key steps: the formation of the constituent heterocycles (thiazole and oxazoline (B21484) rings) and the final macrocyclization of the linear precursor.
Macrocyclization: This step is often a significant hurdle in the synthesis of cyclic peptides. The success of the ring-closing reaction is highly dependent on the ability of the linear precursor to adopt a pre-organized conformation that brings the reactive termini into close proximity. This process is entropically disfavored, and competing intermolecular reactions, such as dimerization and oligomerization, can significantly reduce the yield of the desired macrocycle. The choice of cyclization point, coupling reagents, and reaction conditions (e.g., high dilution) are all critical factors that must be optimized to favor the intramolecular pathway. In the synthesis of some related natural products, the final cyclization step has been reported to fail, underscoring the difficulty of this transformation.
Heterocycle Formation: The construction of the thiazole (B1198619) and oxazoline rings embedded within the peptide backbone presents its own set of challenges. These heterocycles are typically formed from amino acid precursors (cysteine for thiazoles, and threonine or serine for oxazolines).
Thiazole Synthesis: Common methods like the Hantzsch thiazole synthesis or modifications thereof are used. However, these reactions can require harsh conditions that may not be compatible with sensitive functional groups present in the peptide chain. Dehydration of a thiazolidine (B150603) precursor is another common route, but achieving efficient and clean conversion to the aromatic thiazole can be difficult.
Oxazoline Synthesis: Oxazolines are often synthesized by the cyclodehydration of an N-acyl-β-hydroxy amino acid (like threonine). This reaction requires specific dehydrating agents, and controlling the stereochemistry at the newly formed stereocenter within the oxazoline ring is a crucial challenge that must be addressed to obtain the correct natural product isomer. Incomplete cyclization or side reactions can lead to a mixture of products that are difficult to separate.
Stereocontrol in Synthetic Pathways
Maintaining stereochemical integrity throughout the synthesis of this compound is paramount, as the biological activity of the molecule is highly dependent on its specific three-dimensional structure. The molecule contains multiple chiral centers, both in the amino acid residues and within the heterocyclic systems.
Stereocontrol must be exerted at several key stages:
Starting Materials: The synthesis typically begins with chiral amino acids. It is essential to use enantiomerically pure starting materials and to prevent racemization during subsequent activation and coupling steps. For example, the synthesis of related compounds has utilized specific enantiopure 1,2-amino alcohols to prepare phosphitylating reagents that help control stereochemistry in subsequent reactions.
Heterocycle Formation: The formation of oxazoline rings from threonine precursors involves the creation of a new stereocenter. The reaction conditions must be carefully chosen to ensure that the cyclodehydration proceeds with high diastereoselectivity, preserving the original stereochemistry of the threonine and controlling the configuration of the new chiral center.
Coupling and Cyclization: During peptide bond formation and macrocyclization, the use of appropriate coupling reagents and non-racemizing conditions is critical to avoid epimerization of the existing stereocenters.
The following table summarizes some general strategies for stereocontrol in the synthesis of complex peptides and heterocycles relevant to this compound.
| Synthetic Step | Stereochemical Challenge | Common Strategies |
| Amino Acid Coupling | Racemization of the activated amino acid. | Use of coupling reagents known to suppress racemization (e.g., carbodiimides with additives like HOBt or Oxyma); avoiding strong bases. |
| Oxazoline Formation | Control of the new stereocenter at C4 of the oxazoline ring. | Use of specific cyclodehydration reagents (e.g., Deoxo-Fluor, Burgess reagent) that favor a specific stereochemical outcome via a defined transition state. |
| Thiazole Formation | Preservation of the α-carbon stereocenter of the cysteine precursor. | Mild reaction conditions for cyclization and subsequent oxidation of the thiazolidine intermediate to the thiazole. |
| Aldol-type Reactions | Diastereoselectivity in C-C bond formation for precursor synthesis. | Use of chelation control with Lewis acids or substrate-directed reactions to favor the formation of one diastereomer. rsc.org |
Semisynthetic Approaches to this compound Derivatives
Semisynthetic methods, which modify the natural product or a biosynthetically produced precursor, offer a powerful alternative to total synthesis for generating analogues of this compound. These approaches can provide access to derivatives that are difficult to obtain through de novo synthesis.
Chemoenzymatic Synthesis Utilizing Biosynthetic Enzymes
The biosynthesis of patellamides, which are structurally related to the ulithiacyclamides, provides significant insight into potential chemoenzymatic strategies. The patellamide biosynthetic pathway involves a suite of enzymes responsible for heterocyclization, proteolysis, and macrocyclization. st-andrews.ac.uknih.gov
Of particular interest is the PatG macrocyclase domain , an enzyme that catalyzes the final peptide macrocyclization step. st-andrews.ac.uknih.gov This enzyme recognizes a specific C-terminal sequence on the linear precursor peptide, cleaves it, and then facilitates the head-to-tail cyclization. acs.org
Key Features of the PatG Macrocyclase for Chemoenzymatic Synthesis:
Substrate Recognition: PatG recognizes a specific C-terminal recognition motif (typically -AYDG) on the precursor peptide. acs.org
Catalytic Activity: It functions as a transpeptidase, forming an acyl-enzyme intermediate before intramolecular attack by the N-terminal amine to release the cyclic peptide. nih.gov
Potential for Analogue Synthesis: The promiscuity of PatG can be exploited to cyclize synthetic linear precursors that incorporate non-natural amino acids or other modifications, as long as the essential recognition sequence is present. This allows for the generation of a library of this compound analogues.
A chemoenzymatic approach would typically involve the chemical synthesis (e.g., via SPPS) of a linear peptide precursor incorporating the desired modifications and the PatG recognition sequence. This synthetic peptide would then be subjected to the isolated PatG enzyme to effect the macrocyclization, as summarized in the table below.
| Step | Description | Method |
| 1. Precursor Design | Design a linear peptide containing the core sequence of a this compound analogue, appended with the PatG C-terminal recognition sequence. | Computational Modeling & Chemical Design |
| 2. Precursor Synthesis | Chemical synthesis of the designed linear peptide. | Solid-Phase Peptide Synthesis (SPPS) |
| 3. Enzymatic Macrocyclization | Incubation of the purified linear peptide with the isolated PatG macrocyclase enzyme. | Biocatalysis |
| 4. Purification | Isolation of the resulting cyclic peptide analogue. | High-Performance Liquid Chromatography (HPLC) |
This strategy combines the flexibility of chemical synthesis with the efficiency and selectivity of enzymatic catalysis to access novel cyclic peptide structures. acs.org
Introduction of Bio-orthogonal Reactive Groups for Functionalization
Bio-orthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.org Introducing bio-orthogonal reactive groups into the this compound scaffold allows for the specific chemical modification of the molecule, enabling the attachment of probes, drugs, or other functionalities.
This is typically a two-step process:
Installation of a Bio-orthogonal Handle: A chemically inert functional group (the "handle") is incorporated into the this compound structure. This can be done by synthesizing an analogue that contains an amino acid with a bio-orthogonal side chain, such as an azide (B81097) or an alkyne.
Ligation with a Probe: The modified this compound is then reacted with a probe molecule containing the complementary reactive group.
Commonly used bio-orthogonal reactions suitable for this purpose include:
Azide-Alkyne Cycloaddition: Often referred to as "click chemistry," this reaction between an azide and an alkyne is highly specific and efficient. The copper-catalyzed version (CuAAC) is common, but the strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred for biological applications as it avoids the need for a potentially toxic copper catalyst. rsc.org
Tetrazine Ligation: This is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene), which is known for its exceptionally fast reaction kinetics. nih.gov
The following table illustrates how this strategy could be applied to functionalize a this compound analogue.
| Bio-orthogonal Pair | Functional Group on Peptide | Functional Group on Probe | Reaction Type |
| Azide - Alkyne | Azide (e.g., via azido-lysine) | Terminal or Strained Alkyne | [3+2] Cycloaddition |
| Tetrazine - Alkene | trans-Cyclooctene (TCO) | Tetrazine | Inverse Electron Demand Diels-Alder |
| Aldehyde - Hydrazine | Aldehyde/Ketone | Hydrazine/Alkoxyamine | Hydrazone/Oxime Ligation |
By using this approach, derivatives of this compound could be created for various applications, such as identifying cellular targets (by attaching an affinity tag) or improving therapeutic properties (by attaching a polymer like PEG).
Development of Novel Linkage and Cyclization Strategies for Bicyclic Peptides
The synthesis of complex bicyclic peptides such as this compound presents significant chemical challenges, primarily in the construction of heterocyclic systems and the execution of macrocyclization reactions. This compound is part of the patellamide family of natural products, which are ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.govgoogle.com These molecules are characterized by a head-to-tail cyclic peptide backbone that is further constrained by embedded thiazole and (in related compounds) oxazoline rings, forming a bicyclic structure. The development of synthetic strategies has been driven by the need to efficiently form these specific linkages and to overcome the inherent difficulties of macrocyclization, such as low yields due to competing oligomerization reactions. nih.gov
Research into the synthesis of this compound and its analogues has focused on two main areas: the formation of the thiazole heterocycles and the macrolactamization to form the cyclic peptide backbone. Strategies often involve a convergent synthesis where linear precursors containing pre-formed heterocyclic amino acids are assembled and then cyclized. uq.edu.aursc.org
A critical aspect of these syntheses is the method used to form the thiazole rings. These heterocycles are typically derived from cysteine residues. One of the most established methods is the Hantzsch thiazole synthesis and its modern variations. rsc.orgfigshare.com This approach generally involves the reaction of a thioamide with an α-haloketone. In the context of peptide synthesis, this can be adapted to condense a cysteine-derived thioamide with a suitable precursor to form the thiazole amino acid. An alternative and often milder method involves the condensation of cysteine esters with amino aldehydes, followed by oxidation of the resulting thiazolidine to the thiazole using reagents like manganese dioxide. thieme.de This biomimetic approach avoids the harsher conditions sometimes associated with traditional methods. thieme.de
Once the linear peptide precursor, containing the necessary thiazole moieties, is synthesized, the next major challenge is the macrocyclization. The choice of cyclization site and coupling reagent is crucial for achieving good yields. nih.gov For peptides shorter than seven residues, head-to-tail cyclization is notoriously difficult and prone to side reactions like cyclodimerization. nih.gov To mitigate this, high-dilution conditions or solid-phase synthesis techniques are often employed to favor intramolecular reactions. nih.gov
A variety of powerful coupling reagents have been developed to facilitate macrolactamization. These reagents are designed to activate the C-terminal carboxylic acid efficiently and minimize epimerization at the adjacent chiral center. The selection of the optimal reagent often depends on the specific peptide sequence.
Table 1: Common Coupling Reagents for Peptide Macrolactamization
| Reagent Class | Examples | Key Features |
|---|---|---|
| Phosphonium Salts | BOP, PyBOP, PyBroP | High efficiency, but can be expensive and produce carcinogenic byproducts. |
| Uronium/Aminium Salts | HBTU, HATU | Very effective and fast-acting; commonly used in solid-phase peptide synthesis. |
Table 2: Generalized Synthetic Strategy for Thiazole-Containing Bicyclic Peptides
| Step | Description | Common Methodologies |
|---|---|---|
| 1. Thiazole Synthesis | Formation of thiazole-containing amino acid building blocks. | Modified Hantzsch reaction; Oxidation of thiazolidine intermediates derived from cysteine. rsc.orgthieme.de |
| 2. Linear Peptide Assembly | Stepwise coupling of amino acids and thiazole units to form the linear precursor. | Solid-Phase Peptide Synthesis (SPPS); Liquid-phase synthesis. |
| 3. Precursor Activation | Activation of the C-terminal carboxylate for cyclization. | Conversion to an active ester (e.g., pentafluorophenyl ester). rsc.org |
The development of these synthetic methodologies is crucial not only for providing access to natural products like this compound for further study but also for enabling the creation of novel analogues with potentially improved biological properties. uq.edu.au By modifying the peptide sequence or the heterocyclic moieties, chemists can explore the structure-activity relationships of this important class of marine natural products.
Structure Activity Relationship Sar Investigations of Ulithiacyclamide F
Comparative Analysis of Ulithiacyclamide (B1205845) F with other Ulithiacyclamides (A, B, E, G)
The ulithiacyclamides are a group of structurally related bicyclic peptides, and comparing their activities provides significant insight into their SAR. Ulithiacyclamide F is structurally most similar to Ulithiacyclamides B, E, and G. The primary differences between these compounds lie in the state of their oxazoline (B21484) rings.
Ulithiacyclamide B contains two intact oxazoline rings. In contrast, Ulithiacyclamide E features both of these rings in their hydrolyzed form, as L-threonine residues. This compound and its isomer, Ulithiacyclamide G, represent an intermediate state, possessing one intact oxazoline ring and one hydrolyzed L-threonine residue. Essentially, Ulithiacyclamides F and G are anhydro forms of Ulithiacyclamide E.
| Compound | Structural Feature 1 | Structural Feature 2 |
|---|---|---|
| Ulithiacyclamide B | Oxazoline | Oxazoline |
| This compound | Oxazoline | L-Threonine (Hydrolyzed Oxazoline) |
| Ulithiacyclamide G | Oxazoline | L-Threonine (Hydrolyzed Oxazoline) |
| Ulithiacyclamide E | L-Threonine (Hydrolyzed Oxazoline) | L-Threonine (Hydrolyzed Oxazoline) |
Significance of the Disulfide Bridge for Biological Activity
A defining characteristic of the ulithiacyclamides is the disulfide bridge that creates their bicyclic structure. This covalent bond between two cysteine residues imposes significant conformational rigidity upon the molecule. In peptide chemistry, such structural constraint is often paramount for biological activity. By locking the peptide into a specific three-dimensional shape, the disulfide bridge pre-organizes the molecule for optimal interaction with its biological target, which can lead to higher binding affinity.
General studies on peptide stability and function have shown that the reduction or removal of disulfide bridges often leads to a more flexible, less defined structure, which typically correlates with a dramatic loss of biological activity. Cleavage of the disulfide bond in compounds like this compound would result in a monocyclic or linear peptide, increasing its conformational freedom. This change would likely disrupt the precise spatial arrangement of the thiazole (B1198619) and oxazoline rings and other pharmacophoric elements, thereby abolishing or severely diminishing its cytotoxic potency. The disulfide bridge is therefore considered essential for maintaining the bioactive conformation of this compound.
Contribution of Thiazole and Oxazoline Moieties to Efficacy
The thiazole and oxazoline rings are not merely structural components but are fundamental to the bioactivity of this class of compounds. These heterocyclic moieties are known to participate in various biological interactions, including metal chelation and hydrogen bonding, and are common features in many potent natural products.
SAR studies on the closely related cyclic peptide, ascidiacyclamide, have provided compelling evidence for the importance of these rings. In these studies, modifying the number and position of the oxazoline and thiazole residues led to profound changes in cytotoxicity. nih.gov For example, replacing all oxazoline rings with thiazoles resulted in a complete loss of activity. nih.gov Conversely, another analog with a specific arrangement of one oxazoline and three thiazole rings exhibited a tenfold increase in cytotoxicity compared to the parent compound. nih.gov
These findings strongly suggest that a precise arrangement and a specific ratio of thiazole and oxazoline rings are required for potent cytotoxic effects. nih.gov For this compound, the presence of both a thiazole and an oxazoline ring is therefore believed to be a critical determinant of its efficacy, with each ring likely playing a distinct role in target recognition and binding.
| Analog Description | Number of Oxazoline (Oxz) Rings | Number of Thiazole (Thz) Rings | Relative Cytotoxicity |
|---|---|---|---|
| Ascidiacyclamide (Parent) | 2 | 2 | 1x |
| Analog with Switched Ring Positions | 2 | 2 | No cytotoxicity |
| Analog with 1 Oxz, 3 Thz | 1 | 3 | 10x greater |
| Analog with 0 Oxz, 4 Thz | 0 | 4 | No cytotoxicity |
Modulation of Activity through Amino Acid Substitutions and Heteroatom Interchanges
Furthermore, heteroatom interchanges within the core structure, such as modifying the thiazole ring system, represent a more advanced strategy for probing SAR. Research into the synthesis of thiazole-containing cyclic peptides has explored the concept of interchanging the position of the nitrogen and sulfur atoms within the thiazole ring. This modification fundamentally alters the electronic properties and metal-chelating potential of the heterocycle, which can have a profound impact on its biological mode of action. While specific analogs of this compound with such substitutions have not been detailed in published literature, these strategies are a key area of investigation in the broader field of cytotoxic marine peptides.
Computational Approaches in Predictive SAR Modeling for this compound
While experimental synthesis and testing remain the gold standard for SAR studies, computational approaches offer a powerful and efficient means to predict the activity of novel analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are increasingly applied to complex natural products.
For a molecule like this compound, a QSAR model could be developed by building a library of virtual analogs with systematic modifications to the structure. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for these analogs and correlating them with known activity data from related compounds, a predictive model can be generated. This model could then be used to estimate the cytotoxicity of new, unsynthesized derivatives, helping to prioritize the most promising candidates for synthesis.
Molecular docking simulations could further elucidate the SAR of this compound by modeling its interaction with a potential biological target at the atomic level. These simulations can help visualize how the disulfide bridge, the thiazole and oxazoline rings, and specific amino acid side chains engage with the binding site of a target protein. Such in silico studies can provide valuable hypotheses about the mechanism of action and explain why certain structural modifications enhance or diminish activity, thereby guiding future drug design efforts.
Mechanistic Research into the Biological Activities of Ulithiacyclamide F
Cellular Mechanisms of Action
The cytotoxic effects of the ulithiacyclamide (B1205845) family appear to stem from a combination of intracellular actions, including the disruption of fundamental cellular processes and synergistic interactions with other bioactive agents.
Inhibition of RNA and Protein Synthesis
A primary mechanism underlying the cytotoxicity of ulithiacyclamides is the inhibition of crucial macromolecular synthesis. Research indicates that ulithiacyclamide induces cell growth inhibition through a self-destructive process that involves the halting of both RNA and protein synthesis. nih.govnih.gov The origin of this cytotoxicity has been linked to the inhibition of protein synthesis, a mode of action distinct from many anticancer drugs that primarily target DNA or RNA synthesis. rsc.org While inhibition of both RNA and protein synthesis has been reported, the blockade of protein synthesis is a consistently highlighted feature of this compound class. nih.govnih.govrsc.org This disruption of essential cellular machinery ultimately leads to cell death. scispace.com
Synergistic Effects with Established Bioactive Agents
The cytotoxic potential of ulithiacyclamides can be amplified when used in combination with other bioactive compounds. Studies have demonstrated a synergistic enhancement of cytotoxicity when ulithiacyclamide is administered alongside bleomycin, an anticancer drug known to inhibit DNA synthesis. nih.govrsc.org This suggests that targeting different cellular pathways simultaneously—protein and RNA synthesis by ulithiacyclamide and DNA synthesis by bleomycin—can lead to a more potent cytotoxic effect. nih.govrsc.org This synergistic relationship highlights the potential for combination therapies involving ulithiacyclamide-class compounds.
Impact on Cell Growth and Survival Pathways
Ulithiacyclamide F and its congeners exert a profound impact on cell proliferation and survival, primarily through the induction of cytotoxicity. nih.govresearchgate.net The family of compounds is known to inhibit cell growth and is particularly potent against various cancer cell lines. nih.govnih.gov For instance, ulithiacyclamides have demonstrated strong cytotoxicity against L1210 leukemia cells and KB (nasopharyngeal carcinoma) cells. nih.govuq.edu.au While specific effects on signaling pathways like PI3K/AKT have been explored for other marine peptides, the precise pathways modulated by this compound remain an area for further investigation. nih.gov The general mechanism appears to be a broad cytotoxic effect that leads to cell growth inhibition rather than selective targeting of specific solid tumor cell lines. nih.govuq.edu.au The mode of cell death is characterized as a self-destructive inhibition of cell growth. nih.gov
Identification and Characterization of this compound's Molecular Targets
While the cellular effects of this compound are evident, the precise molecular entities it interacts with to elicit these effects are still under investigation. Research has pointed towards interactions with cellular macromolecules and the modulation of its activity by metal ions.
Investigation of Binding Interactions with Cellular Macromolecules (e.g., RNA, Proteins)
The molecular structure of this compound, a bicyclic peptide, suggests its potential to interact with various cellular macromolecules. mdpi.com Bicyclic peptides, in general, are recognized for their ability to bind to proteins and disrupt protein-protein interactions. researchgate.net The inhibition of protein and RNA synthesis by ulithiacyclamides strongly implies an interaction with components of the translational or transcriptional machinery. nih.gov However, the specific protein or RNA targets of this compound have not yet been definitively identified. Computational molecular docking studies on this compound have been performed to predict its binding energy with certain protein targets like c-src tyrosine kinase, but experimental validation is pending. mdpi.com The disulfide bridge within the ulithiacyclamide structure is considered crucial for its biological activity, likely by conferring a specific conformation that facilitates binding to its cellular target(s). rsc.org
Exploration of Metal Ion Chelation as a Biological Modulator
A significant area of investigation into the mechanism of ulithiacyclamides is their ability to bind metal ions. uq.edu.au These thiazole-containing cyclic peptides have been found to chelate various metal ions, and it is proposed that this interaction contributes to their biological activity. uq.edu.aucore.ac.uk The nitrogen atom within the thiazole (B1198619) ring is believed to participate directly in this metal chelation. uq.edu.au The binding of metal ions can induce structural modifications in peptides, potentially enhancing their biological functions. mdpi.com While the precise role of metal binding in the cytotoxic mechanism of this compound is not fully understood, it represents a key aspect of its chemical biology that may modulate its interaction with molecular targets within the cell. uq.edu.au
Data Tables
Table 1: Summary of Mechanistic Research Findings for Ulithiacyclamides
| Mechanism | Finding | Affected Cell Lines | References |
| Inhibition of Macromolecule Synthesis | Inhibits both RNA and protein synthesis. | L1210 (murine leukemia) | nih.govnih.gov |
| Synergistic Effects | Cytotoxicity is enhanced when combined with bleomycin. | L1210 (murine leukemia) | nih.govrsc.org |
| Cytotoxicity | Exhibits potent cytotoxic activity. | L1210, KB (human nasopharyngeal carcinoma) | nih.govuq.edu.au |
| Molecular Conformation | The disulfide bridge is crucial for maintaining the bioactive conformation. | Not applicable | rsc.org |
| Metal Ion Interaction | Thiazole nitrogen is involved in metal ion chelation, potentially modulating bioactivity. | Not applicable | uq.edu.au |
Chemical Biology Probes and Advanced Methodologies for Mechanistic Elucidation
The elucidation of the precise molecular targets and mechanisms of action for complex natural products like this compound presents a significant challenge in drug discovery and chemical biology. nih.govacs.org Bioactive compounds isolated from nature often require follow-up studies to determine the exact protein target or targets responsible for an observed phenotype. rsc.org For cyclic peptides, including those of marine origin, identifying molecular targets and understanding their interactions are crucial for deciphering their mechanisms. creative-biolabs.comrsc.org Methodologies from chemical biology, which utilize specifically designed chemical probes and advanced biophysical techniques, are essential for navigating this process. frontiersin.orgncl.ac.uk These approaches aim to identify direct binding partners, validate these interactions, and provide a detailed picture of the binding event at a molecular level.
Fluorescent Labeling for Target Identification and Tracking
Fluorescent labeling is a cornerstone of chemical biology for identifying the molecular targets of bioactive compounds. nih.gov This strategy involves chemically attaching a fluorescent dye (fluorophore) to the molecule of interest, creating a "chemical probe" that can be tracked within a biological system. frontiersin.org Such probes are instrumental in visualizing the subcellular localization of a compound and identifying its binding partners, often through fluorescence microscopy or affinity-based pull-down experiments coupled with mass spectrometry. frontiersin.orgresearchgate.net
The development of a fluorescent probe for this compound would be a critical first step in systematically elucidating its cellular targets. The process involves several key considerations:
Probe Design: A linker arm would be attached to a position on the this compound scaffold that does not disrupt its biological activity. This requires a careful structure-activity relationship (SAR) analysis to identify non-essential positions for modification. acs.org The other end of the linker is then conjugated to a reporter group, such as a fluorophore. frontiersin.org
Fluorophore Selection: A variety of fluorescent dyes are available, each with distinct photophysical properties. The choice of dye depends on the specific application, with common options including fluorescein (B123965) derivatives and BODIPY dyes, known for their brightness and stability. researchgate.net
Conjugation Chemistry: The attachment of the fluorophore is typically achieved through bio-orthogonal "click chemistry" reactions, which are highly efficient and can be performed under mild, biologically compatible conditions. researchgate.net
Once synthesized, a fluorescently-labeled this compound probe could be used in cell-based assays to track its journey and accumulation within cells. frontiersin.org This approach could reveal whether the compound localizes to specific organelles, such as the mitochondria or endoplasmic reticulum, or if it interacts with proteins in the cytoplasm or at the cell membrane, providing clues to its mechanism of action.
Biophysical Techniques for Ligand-Target Interaction Studies
Following the initial identification of a potential protein target, a suite of biophysical techniques is employed to confirm the direct interaction and to characterize it in quantitative detail. researchgate.netscholaris.ca These methods are essential for validating the findings from probe-based studies and for driving the optimization of lead compounds. scholaris.cacreative-biolabs.com The application of these techniques would be indispensable for understanding how this compound engages its cellular partners.
Several key biophysical methods are routinely used: researchgate.netacs.org
Surface Plasmon Resonance (SPR): This label-free technique measures binding events in real-time by detecting changes in the refractive index at a sensor surface where a target protein is immobilized. criver.com SPR provides crucial kinetic data, including the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated, offering a precise measure of binding affinity. biorxiv.orgpnas.org It is considered a gold standard for studying biomolecular interactions. criver.com For cyclic peptides, SPR has been successfully used to measure binding affinities to target proteins and validate computational designs. acs.orgrsc.orgbiorxiv.org
Isothermal Titration Calorimetry (ITC): Regarded as the gold-standard for thermodynamic characterization, ITC directly measures the heat released or absorbed during a binding event. creative-biolabs.comacs.orgcsic.es A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. rsc.orgresearchgate.net This provides a complete thermodynamic profile, offering deep insights into the forces driving the binding process. csic.esresearchgate.net The technique is particularly valuable for studying natural product interactions as it requires no chemical modification or labeling. rsc.orgcreative-biolabs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining atomic-level structural information about ligand-protein complexes in solution, closely mimicking physiological conditions. criver.comnih.gov By monitoring changes in the chemical shifts of the protein or the ligand upon binding, NMR can precisely map the interaction interface. pnas.org This technique is exceptionally well-suited for studying the interactions of disulfide-rich marine peptides and can detect even very weak binding events, making it invaluable for mechanistic studies. researchgate.netnih.govacs.orgibch.ru
Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry (DSF), this method assesses the effect of a ligand on the thermal stability of a target protein. scholaris.ca The binding of a compound typically stabilizes the protein, leading to an increase in its melting temperature (T_m). TSA is a high-throughput and cost-effective technique often used in initial screening campaigns to identify binding fragments or compounds. scholaris.ca
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a ligand bound to its protein target. It offers an unparalleled view of the precise binding mode, revealing the specific atomic contacts, hydrogen bonds, and conformational changes that occur upon complex formation.
The systematic application of these biophysical methods would be crucial to move from the observed anti-MDR activity of this compound to a detailed, mechanistic understanding of how it functions at the molecular level.
Table of Biophysical Techniques for Ligand-Target Interaction Studies
| Technique | Principle | Key Information Provided |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon analyte binding to a ligand immobilized on a sensor chip. criver.com | Binding kinetics (k_on, k_off), Binding affinity (K_D). biorxiv.org |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the titration of a ligand into a solution containing the target molecule. acs.org | Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics in solution. criver.comnih.gov | 3D structure of complexes, Binding site mapping, Conformational changes, Weak interaction detection. researchgate.netpnas.org |
| Thermal Shift Assay (TSA) / DSF | Monitors the thermal denaturation of a protein in the presence and absence of a ligand, often using a fluorescent dye. scholaris.ca | Ligand binding confirmation, Protein thermal stability (T_m). scholaris.ca |
| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a crystal of the ligand-protein complex. | High-resolution 3D structure of the ligand-protein complex, precise binding mode. |
Advanced Research Perspectives and Future Directions for Ulithiacyclamide F
Integrated Omics Approaches (Genomics, Metabolomics) for Comprehensive Understanding
The advent of high-throughput "omics" technologies offers a powerful lens through which to dissect the complex biology surrounding Ulithiacyclamide (B1205845) F. conicet.gov.ar Integrating genomics and metabolomics can provide a more holistic understanding of its biosynthesis, ecological role, and therapeutic potential. mdpi.com
Genomics: The starting point for an integrated omics approach is the genomic analysis of the source organism, the marine tunicate Lissoclinum patella, and its symbiotic bacteria. acs.org By sequencing and analyzing the genome, researchers can identify the biosynthetic gene clusters (BGCs) responsible for producing Ulithiacyclamide F. plos.org This involves searching for genes encoding enzymes typically involved in the biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs), such as proteases, cyclases, and oxidoreductases. Comparing the BGCs of this compound with those of other related cyclic peptides can reveal evolutionary relationships and provide insights into the modularity of RiPP biosynthetic pathways. acs.org This genomic information is fundamental for future bioengineering efforts aimed at producing novel analogues. researchgate.net
Metabolomics: Metabolomics, the comprehensive analysis of small molecules in a biological system, serves as a direct readout of the biochemical activity. frontiersin.org By applying metabolomic profiling to Lissoclinum patella and its symbionts, researchers can detect this compound and its precursors, as well as other related metabolites. researchgate.netnih.gov This approach can help to elucidate the complete biosynthetic pathway and identify key intermediates. Furthermore, comparative metabolomics under different environmental conditions or genetic perturbations can reveal how the production of this compound is regulated. mdpi.comfrontiersin.org Integrating metabolome data with genomic data can help to link specific genes to their metabolic products, a process known as metabolome-guided genomics. plos.orgnih.gov This synergy is crucial for annotating the function of genes within the identified BGCs and for discovering novel natural products. nih.gov
The convergence of genomics and metabolomics creates a powerful platform for understanding this compound. conicet.gov.arnih.gov For instance, if a gene in the BGC is knocked out, the resulting change in the metabolome can confirm the gene's function. This integrated approach not only accelerates the characterization of known compounds but also facilitates the discovery of new bioactive molecules from complex environmental samples. researchgate.netnih.gov
Computational Chemistry and Molecular Dynamics Simulations for Predictive Design
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the structure, dynamics, and interactions of complex biomolecules like this compound. wikipedia.orguwaterloo.canih.gov These in silico methods provide insights at an atomic level of detail that are often inaccessible through experimental techniques alone. wikipedia.orgnyu.edu
Computational Chemistry: Computational chemistry encompasses a range of methods, from quantum mechanics (QM) to molecular mechanics (MM), that can be used to predict the properties of molecules. wikipedia.org For this compound, QM calculations can be employed to understand its electronic structure, which is crucial for its reactivity and interactions with biological targets. MM methods, often referred to as force fields, provide a less computationally intensive way to model the potential energy surface of the molecule, enabling the study of its conformational landscape. wikipedia.org By applying these methods, researchers can predict the most stable conformations of this compound and its analogues, providing a basis for understanding their biological activity. uwaterloo.ca
Molecular Dynamics Simulations: MD simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for each atom. wikipedia.orguu.nl This allows researchers to observe the conformational changes of this compound over time and to study its interactions with solvent molecules and biological targets. uu.nlnih.govrsc.org For example, MD simulations can be used to model the binding of this compound to its cellular receptor, revealing the key amino acid residues involved in the interaction and the energetic contributions of different parts of the molecule. uu.nl This information is invaluable for the rational design of new analogues with improved binding affinity and selectivity. Furthermore, simulations can shed light on how the disulfide bridge in this compound influences its conformational flexibility, a feature that is thought to be important for its biological activity. rsc.org
The integration of computational chemistry and MD simulations offers a powerful platform for the predictive design of new molecules inspired by this compound. nextmol.comcuny.edu By creating virtual libraries of analogues and screening them in silico, researchers can prioritize the most promising candidates for synthesis and experimental testing. nextmol.com This approach significantly accelerates the drug discovery process and reduces the reliance on costly and time-consuming laboratory experiments. nextmol.com
Rational Design and Engineering of this compound-Inspired Peptide Scaffolds
The unique bicyclic structure of this compound, featuring a transannular disulfide bridge, makes it an attractive scaffold for the design and engineering of novel peptides with enhanced therapeutic properties. rsc.orgmdpi.com Rational design, often guided by computational modeling, allows for the systematic modification of the peptide backbone and side chains to improve stability, target affinity, and biological activity. cuny.edufrontiersin.org
One promising approach is the creation of bicyclic peptide libraries based on the this compound scaffold. rsc.org This can be achieved through a combination of solid-phase peptide synthesis and various cyclization strategies. The incorporation of non-natural amino acids, including fluorinated amino acids, can further expand the chemical space and introduce novel properties such as increased metabolic stability and altered hydrophobicity. nih.govnih.govrsc.org The resulting peptides can then be screened for a wide range of biological activities.
Furthermore, the principles of self-assembly observed in some peptide systems can be harnessed to create nanostructured biomaterials. nih.govfrontiersin.org By designing this compound-inspired peptides with specific self-assembling motifs, it may be possible to develop hydrogels or other nanomaterials for applications in drug delivery and tissue engineering. frontiersin.orgnih.gov The ability to program the assembly of these peptides into well-defined nanostructures opens up new avenues for the development of advanced functional materials. frontiersin.org
Ultimately, the goal of rational design and engineering is to create novel peptide-based therapeutics that retain the beneficial properties of this compound while overcoming any limitations. rsc.org This iterative process of design, synthesis, and biological evaluation, supported by computational insights, holds great promise for the development of the next generation of peptide drugs. frontiersin.org
Development of this compound Analogues as Chemical Biology Tools
The development of chemical probes based on natural products is a powerful strategy for dissecting complex biological processes. burleylabs.co.uksigmaaldrich.com By modifying the structure of this compound to incorporate reporter groups, such as fluorophores or affinity tags, researchers can create valuable tools for studying its mechanism of action and identifying its cellular targets. beilstein-journals.org These analogues, often referred to as chemical biology tools, can provide insights that are difficult to obtain through traditional biochemical and genetic approaches. burleylabs.co.uk
A key aspect of designing such tools is the introduction of a bioorthogonal handle, a functional group that is chemically inert to biological systems but can be selectively reacted with a corresponding probe. burleylabs.co.uksigmaaldrich.com For example, an alkyne or azide (B81097) group can be incorporated into the this compound scaffold, allowing for the subsequent attachment of a fluorescent dye or a biotin (B1667282) tag via "click chemistry." sigmaaldrich.com This modular approach enables the synthesis of a variety of probes for different applications from a single precursor. sigmaaldrich.com
Fluorescently labeled this compound analogues can be used to visualize the localization of the compound within cells and tissues. beilstein-journals.org By tracking the fluorescence signal, researchers can determine where the molecule accumulates and with which cellular components it interacts. This information is crucial for understanding its mode of action and for identifying potential off-target effects. FRET (Förster resonance energy transfer)-based probes can also be designed to report on binding events in real-time. beilstein-journals.org
Affinity-based probes, such as those containing a biotin tag, are invaluable for target identification. After treating cells with the biotinylated analogue, the compound and its binding partners can be pulled down using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry, revealing the direct cellular targets of this compound. This approach, known as chemical proteomics, is a powerful method for elucidating the molecular basis of a compound's bioactivity.
The development of this compound analogues as chemical biology tools represents a critical step towards a comprehensive understanding of its biological function. These probes will not only facilitate the validation of its therapeutic targets but also open up new avenues for exploring the intricate signaling pathways in which it participates.
Q & A
Basic Research Questions
Q. What methodologies are recommended for the isolation and structural elucidation of Ulithiacyclamide F from marine symbionts?
- Answer : this compound is typically isolated using a combination of chromatography techniques. Initial extraction involves freeze-drying crude symbiont paste, followed by partitioning via Sep-Pak C18 cartridges. Further purification employs silica gel open-column chromatography and reversed-phase HPLC (e.g., COSMOSIL 5C18-AR-II columns). Structural elucidation relies on LC-MS (e.g., m/z 763 for this compound) and comparison with reported spectral data . For novel compounds, NMR (1H, 13C, 2D) and high-resolution mass spectrometry (HRMS) are essential to confirm purity and identity .
| Key Analytical Parameters for this compound |
|---|
| LC-MS m/z |
| Chromatography |
| Reference Compounds |
Q. How can researchers ensure reproducibility in this compound extraction protocols?
- Answer : Reproducibility requires rigorous documentation of solvent gradients, column specifications (e.g., particle size, pore diameter), and instrumentation parameters (e.g., LC-MS ionization mode). Detailed protocols should be included in the main text or supplementary materials, with validation via triplicate runs and statistical analysis of yield variability (e.g., %RSD <5%) . For known compounds, cross-referencing retention times and spectral libraries (e.g., GNPS, MassBank) is critical .
Q. What are the primary challenges in distinguishing this compound from structurally similar cyclic peptides?
- Answer : Challenges include overlapping UV/Vis spectra and similar retention times in chromatography. Advanced differentiation strategies involve tandem MS (MS/MS) fragmentation patterns and 2D NMR techniques (e.g., COSY, NOESY) to resolve stereochemical differences. Computational tools like molecular networking can map structural relationships within peptide families .
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data for this compound across different studies?
- Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To mitigate this:
- Standardize bioactivity assays using reference compounds (e.g., doxorubicin as a positive control).
- Validate purity via orthogonal methods (e.g., HPLC-ELSD vs. LC-MS).
- Perform meta-analyses to identify trends across studies, adjusting for confounding factors like solvent effects .
Q. What experimental design considerations are critical for studying this compound’s mechanism of action?
- Answer : Use a multi-omics approach:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to track protein interaction networks.
- Metabolomics : NMR-based profiling to map metabolic disruptions.
Include dose-response curves (IC50 calculations) and time-course studies to establish causality. Negative controls (e.g., scrambled peptides) are essential to rule off-target effects .
Q. How can researchers optimize synthetic routes for this compound analogs with enhanced stability?
- Answer : Solid-phase peptide synthesis (SPPS) is standard, but marine-derived peptides often require post-translational modifications (e.g., thiazole rings). Strategies include:
- Cyclization Optimization : Use HATU/DIPEA for efficient macrocyclization.
- Stability Enhancement : Introduce non-natural amino acids (e.g., D-configured residues) or PEGylation.
- Characterization : Validate analogs via circular dichroism (CD) to confirm secondary structure retention .
Q. What statistical approaches are appropriate for analyzing this compound’s ecological role in symbiont-host systems?
- Answer : Multivariate analyses (e.g., PCA, PERMANOVA) can correlate peptide abundance with environmental variables (e.g., pH, temperature). Spatial-temporal studies require mixed-effects models to account for nested sampling designs. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable .
Methodological Best Practices
- Data Transparency : Deposit raw spectral data in public repositories (e.g., MetaboLights, GNPS) with DOIs for cross-study validation .
- Ethical Compliance : For field studies, obtain permits for marine sample collection and adhere to Nagoya Protocol guidelines .
- Literature Synthesis : Use systematic review tools (e.g., PRISMA) to map knowledge gaps and avoid redundant hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
